REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][OH:12])[C:8]([CH3:13])=[CH:7][C:6]=1[S:14][C:15]1[C:20](=[O:21])[O:19][C@:18]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([NH:33]C(=O)C)=[CH:29][CH:28]=2)([CH:22]([CH3:24])[CH3:23])[CH2:17][C:16]=1[OH:37])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(O)(O)=O)(=O)O.[C]>C(O)(=O)C.O.C(O)C>[NH2:33][C:30]1[CH:31]=[CH:32][C:27]([CH2:26][CH2:25][C@:18]2([CH:22]([CH3:24])[CH3:23])[O:19][C:20](=[O:21])[C:15]([S:14][C:6]3[CH:7]=[C:8]([CH3:13])[C:9]([CH2:11][OH:12])=[CH:10][C:5]=3[C:1]([CH3:2])([CH3:3])[CH3:4])=[C:16]([OH:37])[CH2:17]2)=[CH:28][CH:29]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
8.9 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)CO)C)SC1=C(C[C@](OC1=O)(C(C)C)CCC1=CC=C(C=C1)NC(C)=O)O
|
Name
|
|
Quantity
|
76 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
43 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
31 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ADP carbon
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[C]
|
Name
|
|
Quantity
|
23.7 kg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
108 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the vessel sealed
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 65° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the batch temperature between 65 and 69° C
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a second reactor
|
Type
|
WASH
|
Details
|
The first reactor was rinsed with ethyl alcohol (5 L)
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 65-67° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered with the aid of Supercel Hyflo (5 Kg) into a still
|
Type
|
WASH
|
Details
|
The second reactor and the filter were rinsed with a solution of water (5 L) in ethyl alcohol (25 L)
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under vacuum at 40-46° C.
|
Type
|
CUSTOM
|
Details
|
to remove 18-20 L solvent
|
Type
|
ADDITION
|
Details
|
Seed crystals were added to the remaining solution in the still and the mixture
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product was washed with water (40 L) and vacuum
|
Type
|
CUSTOM
|
Details
|
dried overnight at 61° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CC[C@]1(CC(=C(C(O1)=O)SC1=C(C=C(C(=C1)C)CO)C(C)(C)C)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.4 mol | |
AMOUNT: MASS | 7 kg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |